6,7-dibromo-2-chloroquinoxaline
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Overview
Description
6,7-Dibromo-2-chloroquinoxaline is a heterocyclic compound with the molecular formula C8H3Br2ClN2. It is characterized by the presence of bromine and chlorine atoms attached to a quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dibromo-2-chloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method includes the reaction of 2-chloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 6 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dibromo-2-chloroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further utilized in different applications .
Scientific Research Applications
6,7-Dibromo-2-chloroquinoxaline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research has explored its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-dibromo-2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar structure but lacking the bromine and chlorine substitutions.
6,7-Dichloroquinoxaline: Similar in structure but with chlorine atoms instead of bromine.
6,7-Dibromoquinoxaline: Similar but lacks the chlorine atom.
Uniqueness: 6,7-Dibromo-2-chloroquinoxaline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2731009-66-6 |
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Molecular Formula |
C8H3Br2ClN2 |
Molecular Weight |
322.4 |
Purity |
95 |
Origin of Product |
United States |
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